Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)-

Description

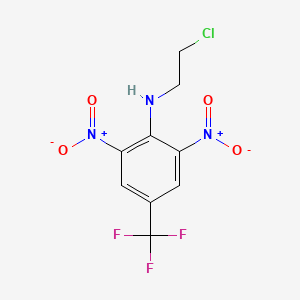

Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is a chemical compound known for its application as a pre-plant or pre-emergence herbicide. It is used to control annual grasses and broad-leaved weeds in various crops such as peas, beans, cotton, okra, sunflowers, soybean, and peanuts . The compound is characterized by its orange-yellow crystalline solid form and has a melting point of 42-43°C .

Properties

CAS No. |

36652-79-6 |

|---|---|

Molecular Formula |

C9H7ClF3N3O4 |

Molecular Weight |

313.62 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H7ClF3N3O4/c10-1-2-14-8-6(15(17)18)3-5(9(11,12)13)4-7(8)16(19)20/h3-4,14H,1-2H2 |

InChI Key |

SYVSAUXBPCEHBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCl)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the benzene ring . Industrial production methods often involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Benzenamine, N-(2-chloroethyl)-2,6-dinitro-4-(trifluoromethyl)- is primarily used in agricultural chemistry as a herbicide. Its ability to inhibit microtubule formation and cell division makes it effective in controlling weed growth . Additionally, it has been studied for its environmental fate and ecotoxicity, with research focusing on its degradation and metabolism in soil and its impact on non-target organisms .

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting microtubule formation, which is essential for cell division. This disruption leads to the inability of weed cells to divide and grow, ultimately causing their death . The molecular targets include tubulin proteins, which are critical components of the microtubule structure .

Comparison with Similar Compounds

Similar Compounds

Trifluralin: Another dinitroaniline herbicide used to control annual grasses and broad-leaved weeds.

Pendimethalin: A pre-emergence herbicide with similar applications in agriculture.

Fluchloralin: A related compound with a similar mechanism of action and usage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.